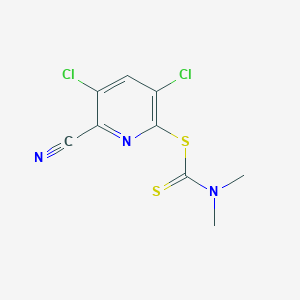
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring substituted with cyano and dichloro groups, along with a dimethyl carbamodithioate ester moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester typically involves the reaction of 3,5-dichloro-6-cyanopyridine with dimethyl carbamodithioate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or THF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding acid and alcohol, while nucleophilic substitution can lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester involves its interaction with specific molecular targets. The compound’s reactivity is attributed to the presence of the cyano and dichloro groups on the pyridine ring, which can participate in various chemical interactions. The ester moiety also plays a role in its reactivity and potential biological activities. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar structure but with a methyl ester group instead of the pyridinyl ester.
Carbamodithioic acid, diethyl-, methyl ester: Contains diethyl groups instead of dimethyl groups.
Carbamodithioic acid, dimethyl-, ethyl ester: Features an ethyl ester group.
Uniqueness
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester is unique due to the presence of the 3,5-dichloro-6-cyanopyridine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
159324-91-1 |
|---|---|
Fórmula molecular |
C9H7Cl2N3S2 |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
(3,5-dichloro-6-cyanopyridin-2-yl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H7Cl2N3S2/c1-14(2)9(15)16-8-6(11)3-5(10)7(4-12)13-8/h3H,1-2H3 |
Clave InChI |
DIGRVWWHGAINJN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SC1=C(C=C(C(=N1)C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


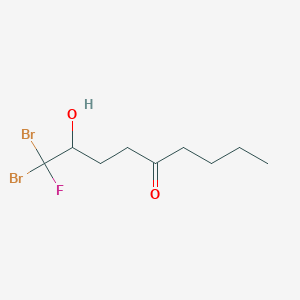
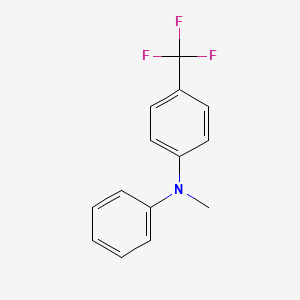
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)
![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
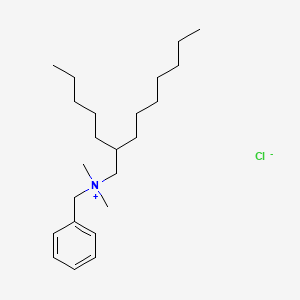

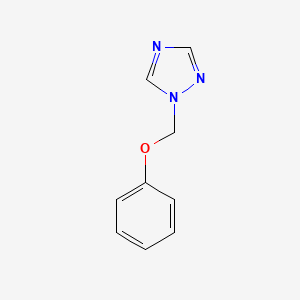
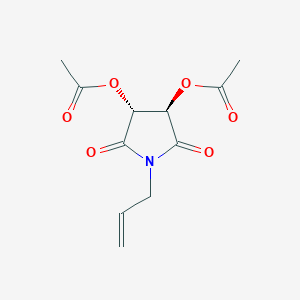
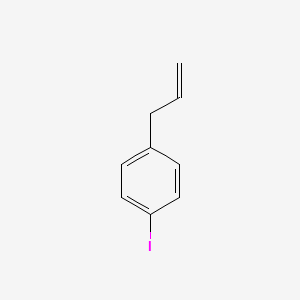
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)


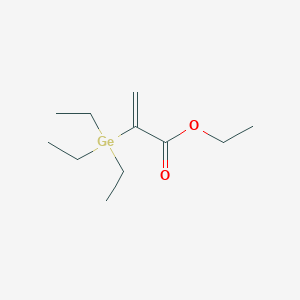
![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
